6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Lipophilicity Drug-likeness ADME

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 28199-19-1) is a halogenated, partially saturated bicyclic heterocycle belonging to the tetrahydroquinoxaline (THQ) family. With the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol, it features a chloro substituent at the 6-position and a methyl group at the N1-position of the tetrahydroquinoxaline scaffold.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 28199-19-1
Cat. No. B1469665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
CAS28199-19-1
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1C=CC(=C2)Cl
InChIInChI=1S/C9H11ClN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
InChIKeyABSNBGOYKMLINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 28199-19-1): Core Identity and Procurement Baseline


6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 28199-19-1) is a halogenated, partially saturated bicyclic heterocycle belonging to the tetrahydroquinoxaline (THQ) family. With the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol, it features a chloro substituent at the 6-position and a methyl group at the N1-position of the tetrahydroquinoxaline scaffold [1]. The compound is primarily sourced as a versatile small-molecule building block (typical purity ≥95%) for medicinal chemistry and agrochemical research, where the aryl chloride serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions [2]. Computed physicochemical properties include XLogP3 of 2.4, topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, placing it within favorable drug-like property space [1].

Why 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Casually Replaced by Other Tetrahydroquinoxaline Analogs


Tetrahydroquinoxaline analogs with different halogen substituents or substitution patterns exhibit distinct physicochemical and reactivity profiles that preclude simple interchangeability. The identity of the halogen at the 6-position (Cl vs. F vs. Br vs. H) governs lipophilicity (XLogP3), steric bulk, and leaving-group ability in cross-coupling reactions—each critical for downstream synthetic efficiency and final compound properties [1]. Positional isomerism further complicates substitution: the 6-chloro isomer presents different electronic effects on the aromatic ring compared to the 7-chloro or 8-chloro isomers, which can alter both reactivity in electrophilic aromatic substitution and binding interactions with biological targets [2]. For procurement decisions, the specific halogen and its position directly determine which synthetic pathways are accessible and what pharmacokinetic properties the derived products will possess.

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Across the 6-Halogen Series: Chloro Offers Intermediate logP for Balanced Pharmacokinetics

Among the 6-halogen-1-methyl-THQ series, the 6-chloro analog (XLogP3 = 2.4) occupies an intermediate lipophilicity position between the more polar 6-fluoro analog (XLogP3 = 1.9) and the more lipophilic 6-bromo analog (XLogP3 = 2.5), as computed by PubChem [1]. The unsubstituted parent compound (1-methyl-THQ, no halogen) has a reported logP of approximately 1.4–1.75 [2]. This intermediate logP value for the chloro analog balances membrane permeability with aqueous solubility—both critical for oral bioavailability and CNS penetration potential.

Lipophilicity Drug-likeness ADME

Molecular Weight and TPSA Comparison: 6-Chloro-THQ Occupies a Distinct Physicochemical Space Within the Halogen Series

The 6-chloro analog (MW = 182.65 Da, TPSA = 15.3 Ų) provides a distinct molecular weight and polarity profile compared to its halogen-series counterparts: the 6-fluoro analog (MW = 166.2 Da) is 16.45 Da lighter, while the 6-bromo analog (MW = 227.10 Da) is 44.45 Da heavier [1]. All analogs share the same TPSA (15.3 Ų) due to identical hydrogen bonding capacity, meaning the MW differences are solely attributable to the halogen atom. For CNS drug discovery, the 6-chloro analog's MW of 182.65 Da remains comfortably below the typical CNS cutoff (~400 Da) while providing sufficient mass for productive target interactions that the lighter fluoro analog may lack [2].

Molecular weight Polar surface area CNS MPO

Synthetic Versatility: Aryl Chloride as a Superior Cross-Coupling Handle vs. Unsubstituted or Fluoro Analogs

The 6-chloro substituent serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira), enabling direct C–C and C–N bond formation at the 6-position [1]. The unsubstituted 1-methyl-THQ analog lacks this synthetic entry point entirely, requiring alternative functionalization strategies such as directed ortho-metalation or electrophilic aromatic substitution, which are less predictable and often lower-yielding on tetrahydroquinoxaline scaffolds [2]. The 6-bromo analog offers higher reactivity but at the cost of greater MW, higher price, and potential for undesired side reactions; the 6-fluoro analog is generally unreactive under standard cross-coupling conditions due to the strength of the C–F bond [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block

Positional Isomer Differentiation: 6-Chloro vs. 8-Chloro Substitution Alters Electronic Environment and Potential Biological Recognition

The 6-chloro isomer (chlorine para to the N1-methyl-bearing carbon) and the 8-chloro isomer (chlorine ortho to the N1 position) represent distinct electronic environments despite identical molecular formula and MW . In the 6-chloro isomer, the chlorine atom is conjugated with the N4 aniline-type nitrogen through the aromatic ring, which can modulate the basicity of N4 (predicted pKa of conjugate acid ~3.7 for the N4 position) . In the 8-chloro isomer, the proximal chlorine exerts a steric and inductive effect on the N1 position, potentially altering N1-methyl conformation and reactivity. These electronic differences are expected to translate into distinct biological recognition patterns, as demonstrated in related quinoxaline SAR studies where the position of halogen substitution significantly affected NMDA receptor glycine site binding affinity [1].

Positional isomerism Electronic effects Regioselectivity

Tetrahydroquinoxaline Scaffold Activity: Anthelmintic Class-Level Evidence Supporting the Value of Halogenated THQ Derivatives

A study of 14 tetrahydroquinoxaline analogues (including halogenated variants) against Haemonchus contortus larvae demonstrated IC₅₀ values ranging from 3.5 to 52.0 μM for inhibition of larval motility or development, with a novel lethal evisceration (Evi) phenotype observed [1]. Cytotoxicity IC₅₀ against human MCF10A cells was generally >50 μM, indicating a selectivity window. While 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline was not explicitly named among the 14 tested analogues, the study establishes that halogen-substituted tetrahydroquinoxalines as a class possess meaningful anthelmintic activity with a potentially novel mechanism of action involving dysregulation of morphogenetic processes during ecdysis. The chloro substituent at the 6-position is expected to modulate both potency and cytotoxicity relative to other halogen patterns based on established quinoxaline SAR trends [2].

Anthelmintic Nematocidal Evisceration phenotype

Optimal Application Scenarios for 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry SAR Libraries at the 6-Position via Suzuki-Miyaura Cross-Coupling

The 6-chloro substituent provides a single, well-defined synthetic handle for palladium-catalyzed diversification. As established in Evidence Item 3, the C–Cl bond at the 6-position offers an optimal balance of oxidative addition reactivity and stability compared to C–F (inert) and C–Br (potentially too labile, more expensive) [1]. A procurement team building a library of 50–200 6-aryl/heteroaryl-THQ analogs would find the 6-chloro analog to be the most cost-effective common intermediate, as the unsubstituted parent compound would require less efficient directed metalation strategies for each analog. The intermediate logP (XLogP3 = 2.4, Evidence Item 1) and MW (182.65 Da, Evidence Item 2) ensure that most coupled products remain within drug-like property space [2].

CNS-Targeted Probe Development Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

For CNS drug discovery programs where blood-brain barrier penetration is essential, the XLogP3 of 2.4 places 6-chloro-1-methyl-THQ within the optimal CNS drug-likeness range (CNS MPO score typically favors logP 1–3) [1]. As quantified in Evidence Item 1, this represents a +0.5 logP unit increase over the 6-fluoro analog (XLogP3 = 1.9), translating to enhanced passive membrane permeability, while avoiding the excessive lipophilicity of the 6-bromo analog (XLogP3 = 2.5) that may increase the risk of rapid metabolic clearance and phospholipidosis [2]. The low TPSA (15.3 Ų) and single hydrogen bond donor further support CNS penetration potential.

Antiparasitic Drug Discovery Leveraging the Tetrahydroquinoxaline-Class Evisceration Phenotype

The class-level anthelmintic activity established in Evidence Item 5—IC₅₀ values of 3.5–52.0 μM against Haemonchus contortus larvae with a novel lethal evisceration mechanism—supports the use of 6-chloro-1-methyl-THQ as a core scaffold for antiparasitic lead optimization [1]. The chloro substituent at the 6-position allows for subsequent SAR exploration through cross-coupling, while the methyl group at N1 locks the conformation of the saturated pyrazine ring. The selectivity window observed for the class (cytotoxicity IC₅₀ >50 μM vs. activity IC₅₀ as low as 3.5 μM) provides a starting point for further optimization of potency and selectivity through 6-position derivatization.

Corrosion Inhibition and Materials Science Applications Exploiting the Heterocyclic Scaffold

Derivatives of 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline, specifically the 2,3-dihydrazinylidene analog (MR1), have demonstrated efficacy as corrosion inhibitors in electrochemical studies [1]. This establishes the tetrahydroquinoxaline scaffold as a viable template for materials science applications beyond pharmaceutical research. The 6-chloro analog serves as the synthetic precursor to these functional materials, with the chlorine enabling conjugation to surfaces or incorporation into polymer matrices through nucleophilic aromatic substitution or cross-coupling chemistry.

Quote Request

Request a Quote for 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.